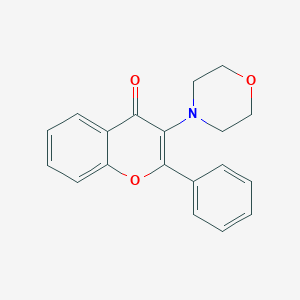

3-(Morpholin-4-yl)-2-phenyl-4H-1-benzopyran-4-one

Description

Properties

CAS No. |

81281-86-9 |

|---|---|

Molecular Formula |

C19H17NO3 |

Molecular Weight |

307.3 g/mol |

IUPAC Name |

3-morpholin-4-yl-2-phenylchromen-4-one |

InChI |

InChI=1S/C19H17NO3/c21-18-15-8-4-5-9-16(15)23-19(14-6-2-1-3-7-14)17(18)20-10-12-22-13-11-20/h1-9H,10-13H2 |

InChI Key |

JPAABSAPLVQZJS-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C2=C(OC3=CC=CC=C3C2=O)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 3-(Morpholin-4-yl)-2-phenyl-4H-1-benzopyran-4-one generally proceeds via:

- Formation of the benzopyran scaffold, often through condensation reactions involving resorcinol or similar phenolic compounds.

- Introduction of the phenyl group at the 2-position via nucleophilic or electrophilic aromatic substitution.

- Functionalization at the 4-position with morpholine or its derivatives, typically through halogenation followed by nucleophilic substitution.

- Final cyclization or oxidation steps to furnish the benzopyran-4-one core.

Preparation of Benzopyran Core

a. Condensation of Resorcinol with Malononitrile and Benzaldehyde

Reaction Conditions:

In an aqueous medium with sodium carbonate as a base at room temperature, a condensation reaction yields 2-amino-7-hydroxy-4-phenyl-4H-1-benzopyran-3-carbonitrile (compound 1a).- Yield: Approximately 85%

- Temperature: 25°C

- Reaction Time: 10 hours

Mechanism:

The process involves nucleophilic attack of phenolic hydroxyl groups on aldehyde and malonitrile, forming the benzopyran ring system via cyclization.

b. Cyclization and Functionalization

- The amino group at position 3 can be further modified to introduce desired substituents, such as phenyl or morpholine groups, through nucleophilic substitution or condensation reactions.

Construction of the 4H-1-Benzopyran-4-one Ring

The final step involves oxidation or cyclization to convert the benzopyran intermediate into the benzopyran-4-one system:

Oxidation Methods:

Using oxidizing agents such as DDQ or manganese dioxide to convert dihydro derivatives into the corresponding benzopyran-4-one.Cyclization Conditions:

Heating the intermediate in acetic acid or under reflux in acetic anhydride with a catalyst like pyridine can facilitate ring closure and oxidation.

Representative Reaction Scheme and Data

| Step | Starting Material | Reagents & Conditions | Product | Yield | Notes |

|---|---|---|---|---|---|

| 1 | Resorcinol + Malononitrile + Benzaldehyde | Na2CO3, room temp, 10 h | Benzopyran-3-carbonitrile | 85% | Phenolic condensation |

| 2 | Benzopyran-3-carbonitrile | N-chlorosuccinimide, reflux | 4-Chloro derivative | - | Halogenation at 4-position |

| 3 | 4-Chloro derivative | Morpholine, K2CO3, reflux | 3-(Morpholin-4-yl)-benzopyran-4-one | High yield | Nucleophilic substitution |

| 4 | Benzopyran derivative | Oxidation (DDQ) or cyclization | 3-(Morpholin-4-yl)-2-phenyl-4H-1-benzopyran-4-one | - | Final aromatization |

Advanced Methodologies from Patents and Literature

a. Multi-step Synthesis via Intermediates

- A patent describes the synthesis involving the reaction of a benzopyran intermediate with ethyl ester derivatives of malonamic acid in the presence of bases like potassium carbonate, followed by cyclization to form the core structure. The process emphasizes mild conditions (around 23°C to reflux) and solvents such as ethanol, tetrahydrofuran, or acetonitrile, ensuring high yields and purity.

b. Use of Organometallic Reagents

- The application of n-Butyllithium (n-BuLi) in the presence of diphenylphosphine oxide derivatives facilitates the formation of key intermediates, allowing for subsequent functionalization with morpholine derivatives.

c. Key Considerations in Preparation

Summary of Key Findings

- The synthesis of 3-(Morpholin-4-yl)-2-phenyl-4H-1-benzopyran-4-one predominantly involves condensation reactions to form the benzopyran core, halogenation, followed by nucleophilic substitution with morpholine derivatives.

- Mild reaction conditions, readily available reagents, and solvents contribute to high yields and purity.

- Advanced methods incorporate organometallic reagents and multi-step sequences to enhance regioselectivity and functional group compatibility.

Chemical Reactions Analysis

Types of Reactions

3-Morpholino-2-phenyl-4H-chromen-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the chromen-4-one core to chroman-4-ol derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and morpholino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include quinones, chroman-4-ol derivatives, and substituted chromen-4-one compounds, depending on the specific reaction and conditions used .

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its role in inhibiting specific enzymes and pathways.

Medicine: Explored for its anticancer, anti-inflammatory, and neuroprotective properties.

Industry: Utilized in the development of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 3-Morpholino-2-phenyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the PI3K/AKT signaling pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells. The compound also interacts with acetylcholinesterase, inhibiting its activity and potentially providing neuroprotective effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 3-(Morpholin-4-yl)-2-phenyl-4H-1-benzopyran-4-one and analogous benzopyranones:

Detailed Comparative Analysis

Structural Modifications and Pharmacological Activity

- Morpholine vs. Hydroxyl Groups : The morpholine substituent in 3-(Morpholin-4-yl)-2-phenyl-4H-1-benzopyran-4-one provides moderate polarity, contrasting with hydroxyl-rich analogs like the compound in , which exhibit higher hydrophilicity and antioxidant activity.

- Positional Effects: LY 294002 (2-morpholino, 8-phenyl) shares the morpholine group but differs in substitution pattern, leading to similar PI3K inhibition but distinct pharmacokinetic profiles .

- Lipophilic Modifications : Glyasperin B’s methoxy and prenyl groups enhance membrane permeability, making it more suitable for intracellular targets compared to the parent compound .

Physicochemical Properties

- Solubility : Hydroxyl groups (e.g., in ) improve aqueous solubility, whereas methoxy and phenyl groups (e.g., in ) favor organic solvents.

- Purity and Stability : Synthetic derivatives like 3-(Morpholin-4-yl)-2-phenyl-4H-1-benzopyran-4-one are typically >99% pure, while natural analogs (e.g., Glyasperin B) may require complex purification .

Biological Activity

3-(Morpholin-4-yl)-2-phenyl-4H-1-benzopyran-4-one, also known as 2-(4-Morpholinyl)-8-phenyl-4H-1-benzopyran-4-one (CAS Number: 154447-36-6), is a compound that has garnered attention for its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by various studies and data.

The molecular formula of 3-(Morpholin-4-yl)-2-phenyl-4H-1-benzopyran-4-one is with a molecular weight of 307.34 g/mol. The compound has a melting point of 184 °C and exists in various structural forms, including its InChIKey (CZQHHVNHHHRRDU-UHFFFAOYSA-N) and SMILES representation (O=C1C=C(OC=2C1=CC=CC2C=3C=CC=CC3)N4CCOCC4) .

Antitumor Activity

Research indicates that 3-(Morpholin-4-yl)-2-phenyl-4H-1-benzopyran-4-one exhibits significant antitumor activity . It acts as an inhibitor of phosphatidylinositol 3-kinase (PI3K), which is crucial in cancer cell proliferation and survival. Studies have shown that this compound can induce apoptosis in various cancer cell lines, making it a candidate for further development in cancer therapies .

Enzyme Inhibition

This compound has been identified as an autophagy inhibitor and a geroprotector . Its role as an inhibitor of PI3K suggests potential applications in treating diseases associated with aging and metabolic disorders . Additionally, it has shown inhibitory effects on other enzymes related to cancer progression, such as aromatase .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of 3-(Morpholin-4-yl)-2-phenyl-4H-1-benzopyran-4-one. It has been reported to inhibit monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters. This inhibition can lead to increased levels of serotonin and dopamine, potentially benefiting conditions like depression and neurodegenerative diseases .

Study on Antitumor Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antitumor efficacy of various benzopyran derivatives, including 3-(Morpholin-4-yl)-2-phenyl-4H-1-benzopyran-4-one. The compound demonstrated IC50 values in the low micromolar range against several cancer cell lines, indicating strong cytotoxic effects compared to standard chemotherapeutics .

Neuroprotective Mechanisms

In another study, the neuroprotective effects were assessed using models of oxidative stress. The compound was shown to significantly reduce markers of oxidative damage and improve neuronal survival rates in vitro .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(Morpholin-4-yl)-2-phenyl-4H-1-benzopyran-4-one, and how can purity be validated?

- Answer : The compound is synthesized via multi-step organic reactions, often involving condensation of morpholine derivatives with benzopyranone precursors. Key steps include controlling reaction temperature (e.g., reflux conditions) and using catalysts like acetic acid. Post-synthesis purification employs column chromatography or recrystallization. Purity validation requires HPLC analysis (>99% purity, as in ) and spectroscopic characterization (e.g., NMR, IR, and mass spectrometry) to confirm structural integrity. For derivatives, X-ray crystallography (e.g., ) may resolve stereochemical ambiguities.

Q. What are the recommended handling protocols and safety precautions for this compound?

- Answer : Use personal protective equipment (PPE), including nitrile gloves, safety goggles, and lab coats. Handle in a fume hood to avoid inhalation of dust. Avoid skin contact; wash hands thoroughly after use. Storage should be in airtight containers at -20°C for long-term stability. Disposal must comply with hazardous waste regulations ().

Q. How is 3-(Morpholin-4-yl)-2-phenyl-4H-1-benzopyran-4-one typically characterized in biochemical assays?

- Kinase inhibition : Competitive binding assays using recombinant PI3K isoforms.

- Cellular uptake : Fluorescence tagging or radiolabeling to track intracellular distribution.

- Solubility : Prepare stock solutions in DMSO or ethanol (10 mM recommended) to ensure bioactivity ( ).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC50 values across different experimental models?

- Answer : Variability in IC50 may arise from differences in isoform specificity (e.g., PI3Kα vs. PI3Kγ), cell type permeability, or assay conditions (e.g., ATP concentration). To address this:

- Standardize assay parameters : Use consistent ATP levels (e.g., 10 µM) and cell lines (e.g., HEK293 for PI3Kα).

- Validate with orthogonal methods : Compare enzymatic assays with cellular viability tests (e.g., MTT assays).

- Reference structural analogs (e.g., ) to assess off-target effects .

Q. What structural modifications enhance the compound’s bioactivity or selectivity for PI3K isoforms?

- Answer : Modifications to the benzopyranone core or morpholine substituents can improve potency:

- Substitution at position 8 : Introducing electron-withdrawing groups (e.g., bromine) enhances binding affinity ( ).

- Morpholine ring alkylation : Methyl or ethyl groups may reduce metabolic degradation ( ).

Computational modeling (e.g., molecular docking) can predict interactions with PI3K’s ATP-binding pocket .

Q. How does 3-(Morpholin-4-yl)-2-phenyl-4H-1-benzopyran-4-one compare to newer PI3K inhibitors in terms of off-target effects?

- Answer : While highly specific, cross-reactivity with mTOR or other kinases has been reported. Comparative studies should include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.